(2H6)Ethanol

Catalog No.
S1491271
CAS No.
1516-08-1
M.F
C2H6O
M. Wt
52.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H6)Ethanol

CAS Number

1516-08-1

Product Name

(2H6)Ethanol

IUPAC Name

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane

Molecular Formula

C2H6O

Molecular Weight

52.11 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D

InChI Key

LFQSCWFLJHTTHZ-LIDOUZCJSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d6; Alcohol-d6; Alcohol-d6 Anhydrous; Algrain-d6; Anhydrol-d6; Bioethanol-d6; Black Warrant-d6; CDA 19-d6; Denatured Alcohol-d6; Denatured Ethanol-d6; Desinfektol EL-d6; Esumiru WK 88-d6; Ethicap-d6; Ethyl Hydrate-d6; Ethyl Hydroxide-d6

Canonical SMILES

CCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[2H]

Isotopic Labeling and NMR Spectroscopy:

Deuterated ethanol acts as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterium atoms (2H), which replace hydrogen atoms (1H), possess distinct magnetic properties compared to hydrogen. This difference allows researchers to distinguish between signals originating from the solvent and those from the molecule of interest in the sample. This is crucial for identifying and characterizing different molecules within complex mixtures.

Kinetic Isotope Effect Studies:

Deuterium substitution can alter the rates of chemical reactions. Studying the kinetic isotope effect by comparing reaction rates with (2H6)Ethanol and regular ethanol allows researchers to gain insights into reaction mechanisms and the role of specific bonds in the reaction. This information helps in designing and optimizing chemical processes.

Studying Protein-Ligand Interactions:

(2H6)Ethanol can be used to investigate protein-ligand interactions through various techniques like Deuterium Exchange Mass Spectrometry (DXMS). By exchanging hydrogen atoms in a protein with deuterium atoms from the solvent, researchers can track the binding and exchange dynamics between the protein and ligand molecules. This information provides valuable insights into drug discovery and protein function.

Investigating Biological Processes:

Due to its similarity to regular ethanol but with minimal impact on biological systems, (2H6)Ethanol is used in various biological experiments. It helps researchers trace metabolic pathways in living organisms, study the effects of alcohol on biological systems, and investigate the toxicity of various compounds.

  • Origin: Ethanol-d6 can be synthesized from various sources, including fermentation processes using deuterated sugars or chemical reactions involving deuterium gas (D2) [].
  • Significance: Ethanol-d6 is a valuable solvent in NMR spectroscopy due to its favorable properties. The deuterium atoms do not contribute to the NMR signal of the solvent itself, allowing for clear observation of the signals from the target molecules being studied [].

Molecular Structure Analysis

(2H6)Ethanol shares the same basic structure as regular ethanol (C2H5OH) with a central carbon atom bonded to a methyl group (CH3), a hydroxyl group (OH), and two deuterium atoms (CD) replacing the original hydrogens on the remaining carbon atom. This isotopic substitution has minimal impact on the overall structure but significantly affects its NMR properties [].

Key Features:

  • Hydroxyl group (OH): Responsible for the hydrogen bonding and polarity of the molecule.
  • Deuterium atoms (CD): These do not resonate in the typical NMR range, offering a clear background for analyzing other protons in the sample.

Chemical Reactions Analysis

(2H6)Ethanol can participate in various chemical reactions similar to regular ethanol. Here are some notable examples:

  • Dehydration: In the presence of an acid catalyst, ethanol-d6 can undergo dehydration to form ethylene (C2H4) and deuterium oxide (D2O) [].
C2H6O(d6) -> C2H4 + D2O  (Eqn. 1)
  • Esterification

    Ethanol-d6 can react with organic acids to form deuterated esters. This reaction is useful for synthesizing isotopically labeled esters for further studies [].

  • Oxidation

    Under specific conditions, ethanol-d6 can be oxidized to acetaldehyde (CH3CHO) and eventually to acetic acid (CH3COOH) with the deuterium atoms incorporated into the resulting molecules [].

It's important to note that the reaction rates and conditions might differ slightly for ethanol-d6 compared to regular ethanol due to the isotope effect.


Physical And Chemical Properties Analysis

  • Melting Point: -85.5 °C []
  • Boiling Point: 78.3 °C [] (Slightly lower than regular ethanol)
  • Solubility: Miscible with water and most organic solvents [].
  • Stability: Relatively stable under normal laboratory conditions. However, it is flammable and should be handled with appropriate precautions.

Mechanism of Action (Not Applicable)

Ethanol-d6 primarily functions as a solvent in NMR spectroscopy and doesn't have a specific biological mechanism of action.

  • Flammability: Ethanol-d6 is flammable and should be kept away from heat sources and open flames.
  • Toxicity: Similar to regular ethanol, ethanol-d6 can be toxic if ingested in large quantities.
  • Deuterium Isotope Exchange: It's important to handle ethanol-d6 in sealed containers to minimize exchange with protium (regular hydrogen) from the environment, which can affect the isotopic purity of the solvent [].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1516-08-1

Wikipedia

Deuterated ethanol

Dates

Modify: 2023-08-15

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